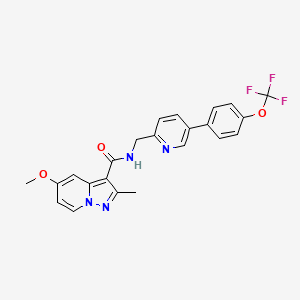
anti-TB agent 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-TB agent 1 is a compound used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of anti-tubercular agents that target various aspects of the bacterial cell to inhibit its growth and proliferation. The development of new anti-tubercular agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-TB agent 1 typically involves multiple steps, including the formation of key intermediates through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires the use of sophisticated equipment and strict quality control measures to ensure consistency and safety. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: Anti-TB agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are tested for their anti-mycobacterial activity to identify the most potent compounds .
科学的研究の応用
Anti-TB agent 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives. These derivatives are studied for their structure-activity relationships to understand the molecular basis of their anti-tubercular activity .
Biology: In biology, this compound is used to study the mechanisms of Mycobacterium tuberculosis infection and resistance. Researchers use this compound to investigate how the bacteria evade the host immune system and develop resistance to existing drugs .
Medicine: In medicine, this compound is used in the development of new therapeutic strategies for tuberculosis. Clinical trials are conducted to evaluate the safety and efficacy of this compound in treating drug-resistant strains of Mycobacterium tuberculosis .
Industry: In the pharmaceutical industry, this compound is used in the formulation of anti-tubercular drugs. The compound’s stability and bioavailability are optimized to ensure its effectiveness in treating tuberculosis .
作用機序
The mechanism of action of anti-TB agent 1 involves inhibiting key enzymes and pathways in Mycobacterium tuberculosis. This compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis, leading to the death of the bacteria .
Molecular Targets and Pathways: this compound primarily targets enzymes involved in the biosynthesis of mycolic acid, a major component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, making the bacteria more susceptible to the host immune system .
類似化合物との比較
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Uniqueness: Anti-TB agent 1 stands out due to its ability to target multiple pathways in Mycobacterium tuberculosis, making it effective against drug-resistant strains. Additionally, its synthetic versatility allows for the creation of various derivatives with enhanced anti-tubercular activity .
特性
分子式 |
C23H19F3N4O3 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
InChIキー |
FJXCWOFMPQOVBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


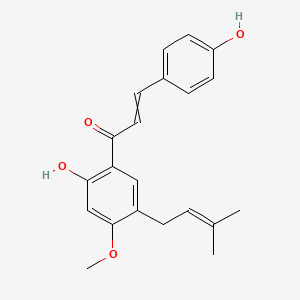
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
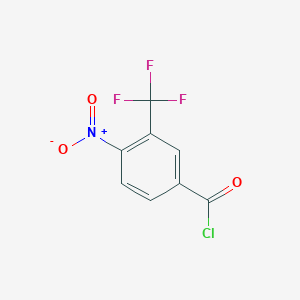
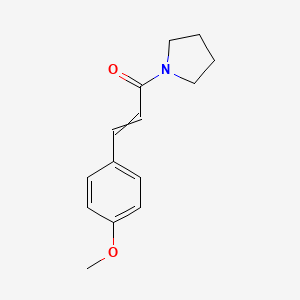


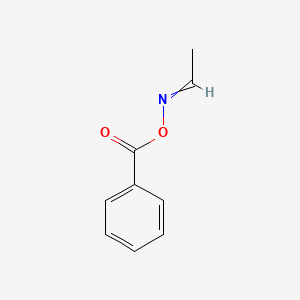


![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B15145706.png)
![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)
![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
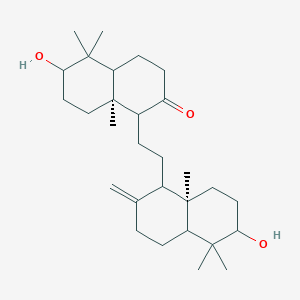
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
